molecular formula C7H9BO4S B120227 4-(Methylsulfonyl)phenylboronic acid CAS No. 149104-88-1

4-(Methylsulfonyl)phenylboronic acid

Cat. No.: B120227
CAS No.: 149104-88-1
M. Wt: 200.02 g/mol
InChI Key: VDUKDQTYMWUSAC-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)phenylboronic acid is an organoboron compound with the molecular formula C7H9BO4S. This compound is known for its role in various chemical reactions, particularly in the field of organic synthesis. It is a white to tan powder that is generally available in high purity forms .

Mechanism of Action

Target of Action

The primary target of 4-(Methylsulfonyl)phenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound serves as a crucial building block in these reactions.

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is considered environmentally benign and is relatively stable . It is also water-soluble, which means it may spread in water systems . This solubility can influence its distribution and potentially its reactivity in certain environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylsulfonyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-methylsulfonylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-(Methylsulfonyl)phenylboronic acid is unique due to its specific functional group, which imparts distinct reactivity and stability. Compared to 4-(Methanesulfonyl)benzeneboronic acid, it offers enhanced reactivity in cross-coupling reactions. Its sulfonyl group provides additional stability compared to 4-(Methylthio)phenylboronic acid, making it more suitable for certain synthetic applications. The trifluoromethyl derivative, while highly reactive, is less commonly used due to its higher cost and specialized handling requirements .

Properties

IUPAC Name

(4-methylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUKDQTYMWUSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370254
Record name 4-(Methylsulfonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149104-88-1
Record name 4-(Methylsulfonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methanesulfonyl)phenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of 4-(methylsulfonyl)phenylboronic acid in the synthesis of the Odanacatib precursor?

A1: this compound serves as a crucial building block in the synthesis of the Odanacatib precursor. It participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 1-(4-bromophenyl)-2,2,2-trifluoroethanone. [] This reaction forms a carbon-carbon bond, linking the 4-(methylsulfonyl)phenyl moiety to the rest of the molecule, ultimately contributing to the structure of the final Odanacatib precursor.

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